Isomintlactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomintlactone is a naturally occurring compound found in peppermint oilThis compound is known for its interesting odoriferous properties and is one of the key components contributing to the aroma of peppermint oil .
Mechanism of Action
- By binding to the mineralocorticoid receptors (MR) at the distal tubules and collecting ducts in the kidneys, Isomintlactone acts as an aldosterone antagonist . This means it competes with aldosterone for binding to these receptors .
- This compound’s interaction with MR leads to several changes:
- Vascular effects : Aldosterone contributes to vascular stiffness and remodeling. By blocking its effects, this compound may help reduce vascular damage and inflammation .
Target of Action
Mode of Action
Preparation Methods
Isomintlactone can be synthesized through several methods. One common synthetic route involves the reaction of (3R)-3-methylcyclohexanone with tributylamine and titanium tetrachloride in dichloromethane at -78°C, followed by the addition of pyruvic aldehyde dimethyl acetal in dichloromethane at 20°C for 14 hours . Another method involves the synthesis from methylglyoxal 1,1-dimethyl acetal and (+)-3-methylcyclohexanone . Industrial production methods typically involve the extraction and purification of this compound from peppermint oil, where it is present in trace amounts .
Chemical Reactions Analysis
Isomintlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide, hydrochloric acid, and ether . For example, the isolated this compound can be refluxed with ethanolic potassium hydroxide, followed by dilution with water and extraction with ether . Major products formed from these reactions include hydroxylactones and other derivatives with modified functional groups .
Scientific Research Applications
Isomintlactone has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of lactones. In biology, it is studied for its odoriferous properties and its role in the flavor profile of peppermint oil . In medicine, this compound and its derivatives are investigated for their potential antifungal and antifeedant properties . In the industry, it is used in the formulation of fragrances and flavoring agents .
Comparison with Similar Compounds
Isomintlactone is similar to other compounds in the benzofuran class, such as mintlactone and wine lactone . These compounds share similar structural features and odoriferous properties. this compound is unique in its specific aroma profile and its presence in peppermint oil . Other similar compounds include menthofurolactone diastereomers, which also contribute to the aroma of peppermint oil .
Properties
CAS No. |
13341-72-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI Key |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
density |
1.058-1.063 |
melting_point |
77-79°C |
13341-72-5 75684-66-1 |
|
physical_description |
Liquid; herbaceous minty aroma |
Pictograms |
Irritant |
solubility |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Synonyms |
isomintlactone mintlactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.